cis-Myrtanol
Description
cis-Myrtanol (C₁₀H₁₈O) is a bicyclic monoterpene alcohol characterized by its hydroxyl group positioned on a pinane backbone. It is a naturally occurring compound found in essential oils of plants such as Sedum ewersii (3.67% in roots) , Laportea bulbifera (11.6% in roots) , and Paeonia clusii seeds (3.73%) . Its structure is defined by the cis-configuration of the hydroxyl group relative to the pinane skeleton, distinguishing it from trans-myrtanol and other stereoisomers. This compound exhibits diverse pharmacological properties, including antimicrobial , antioxidant , and sedative effects . It is also valued in perfumery for its complex fragrance .
Properties
CAS No. |
15358-92-6 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
[(1R,2S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol |
InChI |
InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8-,9-/m1/s1 |
InChI Key |
LDWAIHWGMRVEFR-IWSPIJDZSA-N |
SMILES |
CC1(C2CCC(C1C2)CO)C |
Isomeric SMILES |
CC1([C@@H]2CC[C@@H]([C@H]1C2)CO)C |
Canonical SMILES |
CC1(C2CCC(C1C2)CO)C |
Other CAS No. |
15358-92-6 473-01-8 |
Synonyms |
(1alpha,2beta,5alpha)-6,6-dimethylbicyclo[3.1.1]heptane-2-methanol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers: cis-Myrtanol vs. trans-Myrtanol
The primary structural analogues of this compound are its trans-isomer and related monoterpene alcohols. Key distinctions include:
Key Findings :
Functional Analogues: Geraniol, Myrtenol, and Carvacrol
This compound shares functional similarities with other monoterpene alcohols:
Key Findings :
- Geraniol and this compound both exhibit sedative effects but differ in microbial selectivity .
- Carvacrol outperforms this compound in antimicrobial activity due to its phenolic structure .
Stereochemical Analogues: Verbenol and Pinane Derivatives
Stereochemistry critically influences bioactivity:
Key Findings :
- Verbenol derivatives exhibit stronger antioxidant activity than this compound .
- Myrtenol and this compound share overlapping antimicrobial targets but differ in plant distribution .
Preparation Methods
Reaction Overview
A prominent method for synthesizing cis-Myrtanol involves the titanium-catalyzed cycloboration of β-pinene, a naturally abundant terpene. This approach leverages the reactivity of β-pinene’s strained bicyclic structure to form intermediates that are subsequently hydrolyzed to yield the target alcohol.
Catalytic System and Conditions
The reaction employs a catalytic system of Cp₂TiCl₂ (titanocene dichloride) and magnesium in tetrahydrofuran (THF). Key steps include:
Yield and Characterization
This method achieves a 63% yield of this compound after distillation. Nuclear magnetic resonance (NMR) data confirm the product’s structure:
-
¹H NMR (300 MHz, CDCl₃): δ 3.55–3.63 (m, 2H, CH₂-OH), 2.36–2.42 (m, 1H), 1.19 (s, 3H, CH₃), 0.97 (s, 3H, CH₃).
-
¹³C NMR (75 MHz, CDCl₃): δ 76.8 (C-OH), 44.4, 42.8, 41.4 (bridgehead carbons), 23.3, 18.7 (CH₃ groups).
Boron-Mediated Reduction of Myrtenal
Boron Enolate Methodology
An alternative route involves the reduction of myrtenal using boron-based reagents. While traditional methods use sodium borohydride (NaBH₄), advanced protocols employ diisopinocampheylborane derivatives to enhance stereoselectivity.
Reaction Protocol
Efficiency and Spectral Data
This method achieves a 71% yield , with NMR spectra matching the titanium-catalyzed product:
Comparative Analysis of Synthetic Methods
Mechanistic Insights
-
Titanium-Catalyzed Pathway : The Cp₂TiCl₂/Mg system facilitates β-pinene’s activation via π-complexation, enabling boron insertion into the bicyclic framework. Subsequent hydrolysis cleaves the boron moiety, yielding the alcohol.
-
Boron Enolate Reduction : Boron coordination to the carbonyl oxygen polarizes the C=O bond, enabling selective hydride transfer and retention of the cis configuration.
Practical Considerations
-
Cost and Scalability : The titanium-based method requires specialized catalysts but is optimized for large-scale synthesis.
-
Stereochemical Control : Boron reagents offer superior diastereoselectivity, critical for pharmaceutical applications.
Industrial Production and Optimization
Large-Scale Hydrogenation
Industrial protocols often hydrogenate myrtenal using palladium on carbon (Pd/C) under mild hydrogen pressure (1–2 atm). This method, while efficient, requires careful control to avoid over-reduction to myrtanol derivatives.
Solvent and Temperature Effects
Q & A
Basic: What are the standard analytical methods for identifying and quantifying cis-Myrtanol in complex mixtures?
Methodological Answer:
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are widely used for identification and quantification. GC-MS offers high sensitivity for trace analysis, while NMR provides structural confirmation. For reproducibility, ensure calibration with certified reference materials and validate methods using spike-recovery tests in representative matrices (e.g., plant extracts or synthetic mixtures). Internal standards (e.g., deuterated analogs) mitigate matrix effects . Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups .
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Stereoselective synthesis requires careful control of reaction conditions. Key variables include:
- Catalysts : Use chiral catalysts (e.g., BINOL-derived ligands) to favor cis-isomer formation.
- Temperature : Lower temperatures reduce thermal isomerization.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states.
Purification via fractional distillation or preparative HPLC ensures purity. Monitor reaction progress with thin-layer chromatography (TLC) and optimize using response surface methodology (RSM) to model interactions between variables .
Basic: What in vitro assays are appropriate for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
Start with cell-free assays (e.g., enzyme inhibition assays for acetylcholinesterase or COX-2) to assess mechanistic interactions. For cytotoxicity screening, use MTT assays on human cell lines (e.g., HepG2 or HEK293). Standardize protocols by adhering to OECD guidelines for replicability. Include positive controls (e.g., known inhibitors) and triplicate runs to account for inter-assay variability .
Advanced: How can researchers resolve contradictions in reported bioactivity profiles of this compound across studies?
Methodological Answer:
Contradictions often arise from variability in:
- Sample purity : Validate compound purity (>95%) via HPLC before biological testing.
- Assay conditions : Compare protocols for differences in pH, temperature, or solvent carriers (e.g., DMSO vs. ethanol).
- Statistical power : Re-analyze data using meta-analytic techniques (e.g., random-effects models) to account for heterogeneity. Conduct sensitivity analyses to identify outlier studies .
Advanced: What experimental designs are suitable for studying this compound’s pharmacokinetics in vivo?
Methodological Answer:
Use a crossover design in animal models to control for inter-individual variability. Key steps:
- Dose-ranging studies : Establish LD50 and therapeutic windows.
- Pharmacokinetic sampling : Collect blood/tissue at multiple timepoints for LC-MS/MS analysis.
- Compartmental modeling : Apply non-linear mixed-effects modeling (NONMEM) to estimate absorption/distribution parameters. Include control groups receiving vehicle-only treatments to isolate compound effects .
Advanced: How can in silico methods predict this compound’s interactions with biological targets?
Methodological Answer:
Leverage molecular docking (e.g., AutoDock Vina) to screen against target proteins (e.g., GPCRs or ion channels). Validate predictions with molecular dynamics simulations (200+ ns trajectories) to assess binding stability. Use cheminformatics tools (e.g., SwissADME) to predict ADMET properties. Cross-reference results with transcriptomic data (e.g., RNA-seq) from treated cell lines to identify downstream pathways .
Advanced: What strategies ensure reproducibility in this compound research across laboratories?
Methodological Answer:
- Standardized protocols : Adopt community-endorsed guidelines (e.g., ARRIVE for animal studies).
- Open data : Share raw chromatograms, NMR spectra, and code for statistical analyses via repositories like Zenodo.
- Inter-laboratory validation : Conduct round-robin trials with blinded samples to assess method robustness .
Basic: What are the ethical considerations for using this compound in human clinical trials?
Methodological Answer:
- Informed consent : Disclose potential risks (e.g., allergenicity) in participant agreements.
- Ethics committee approval : Submit protocols for review, including safety data from preclinical studies.
- Data anonymization : Use coded identifiers for participant data to ensure confidentiality .
Advanced: How can systematic reviews synthesize fragmented data on this compound’s therapeutic potential?
Methodological Answer:
- Search strategy : Use PRISMA guidelines to search PubMed, Scopus, and Embase with terms like “this compound AND (bioactivity OR pharmacokinetics).”
- Risk of bias assessment : Apply ROBINS-I tool to evaluate non-randomized studies.
- Meta-regression : Explore covariates (e.g., dosage, study duration) to explain heterogeneity .
Advanced: What novel spectroscopic techniques enhance structural analysis of this compound derivatives?
Methodological Answer:
- Cryo-electron microscopy (Cryo-EM) : Resolve conformational changes in protein-ligand complexes.
- 2D-NMR (e.g., HSQC, COSY) : Elucidate stereochemistry in complex derivatives.
- High-resolution mass spectrometry (HR-MS) : Confirm molecular formulas with sub-ppm accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
